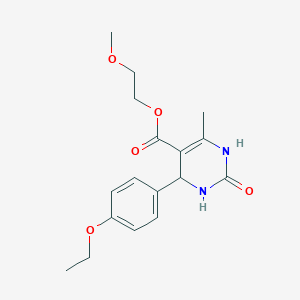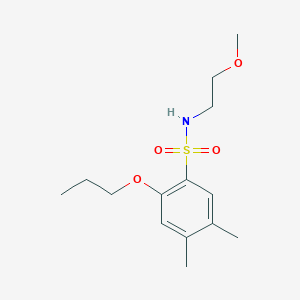![molecular formula C20H22O4 B5059240 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5059240.png)
2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde is a chemical compound used in scientific research for various purposes. This compound is also known as AMPPB and is a member of the family of benzaldehydes. It has gained significant attention due to its potential applications in neuroscience and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde is through its interaction with the mGluR7 receptor. This receptor is a G protein-coupled receptor that modulates the release of neurotransmitters, such as glutamate and GABA, in the brain. The activation of mGluR7 receptor has been shown to have neuroprotective and anti-inflammatory effects. On the other hand, the inhibition of this receptor by AMPPB has been shown to have analgesic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde has been shown to have various biochemical and physiological effects. In preclinical studies, it has been shown to reduce pain sensitivity, anxiety-like behavior, and depressive-like behavior. It has also been shown to have neuroprotective effects against neurotoxic insults, such as ischemia, traumatic brain injury, and neuroinflammation. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde in lab experiments has several advantages and limitations. The advantages include its high potency and selectivity for the mGluR7 receptor, which allows for specific modulation of this receptor without affecting other receptors. Additionally, it has been shown to have good pharmacokinetic properties, such as good brain penetration and long half-life. The limitations include its limited solubility in water, which requires the use of organic solvents for administration. Additionally, the potential off-target effects of AMPPB on other receptors, such as mGluR8 and GABA receptors, need to be considered.
Direcciones Futuras
There are several future directions for the use of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde in scientific research. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders, such as chronic pain, anxiety disorders, depression, and schizophrenia. Another direction is to explore its mechanism of action and its interaction with other receptors and signaling pathways. Additionally, the development of more potent and selective analogs of AMPPB may lead to the discovery of new therapeutic agents.
Métodos De Síntesis
The synthesis of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde is a multi-step process. The first step involves the reaction of 4-allyl-2-methoxyphenol with epichlorohydrin to form 3-(4-allyl-2-methoxyphenoxy)propyl chloride. The second step involves the reaction of 3-(4-allyl-2-methoxyphenoxy)propyl chloride with benzaldehyde in the presence of a base catalyst to form 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde.
Aplicaciones Científicas De Investigación
2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde has been extensively used in scientific research, particularly in neuroscience and pharmacology. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7). This receptor is involved in the regulation of various physiological and pathological processes, such as pain, anxiety, depression, addiction, and neurodegeneration. Therefore, the use of AMPPB has been investigated in various preclinical models of these conditions.
Propiedades
IUPAC Name |
2-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-3-7-16-10-11-19(20(14-16)22-2)24-13-6-12-23-18-9-5-4-8-17(18)15-21/h3-5,8-11,14-15H,1,6-7,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEMGEMNPFUKSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6457943 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-nitrobenzyl)thio]-4-pyrimidinol](/img/structure/B5059170.png)
![7-benzoyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5059182.png)
![1'-(4-ethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5059189.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B5059198.png)
![N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide](/img/structure/B5059203.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5059210.png)


![1-(1-methyl-1H-indol-3-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5059233.png)
![4-{3-methyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-yl}morpholine](/img/structure/B5059243.png)
![3-[(4-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5059247.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl (benzoylthio)acetate](/img/structure/B5059249.png)
![N-benzyl-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5059267.png)